2-Cyclopentylthiazole-5-carboxylic acid
Description
2-Cyclopentylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a cyclopentyl group and at position 5 with a carboxylic acid moiety. The cyclopentyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl or aromatic analogs. This compound is commercially available (e.g., 1g priced at €751) , reflecting its specialized applications in medicinal chemistry and materials science. Its molecular formula is inferred as C₉H₁₁NO₂S (molecular weight ≈ 213.25 g/mol), with the cyclopentyl group contributing to increased hydrophobicity compared to smaller substituents.
Properties
IUPAC Name |
2-cyclopentyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-5-10-8(13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVBUGDRXZQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with thioamide in the presence of a suitable catalyst to form the thiazole ring, followed by carboxylation at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
CPTCA is characterized by the presence of a thiazole ring, which contributes to its biological activity. The compound has the following chemical properties:
- IUPAC Name : 2-Cyclopentylthiazole-5-carboxylic acid
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.23 g/mol
- Canonical SMILES : C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O
Biological Activities
CPTCA exhibits a range of biological activities that make it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that thiazole derivatives, including CPTCA, possess antimicrobial properties. Studies have demonstrated that modifications to the thiazole ring can enhance antibacterial activity against various pathogens:
- Mechanism : Thiazoles can inhibit key enzymes involved in bacterial metabolism, making them potential candidates for antibiotic development.
- Case Study : A study reported that certain thiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the potential for CPTCA in treating bacterial infections .
Anticancer Potential
CPTCA has been evaluated for its anticancer properties:
- In Vitro Studies : Compounds derived from thiazoles have shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, some derivatives exhibited IC50 values indicating effective cytotoxicity against these cell lines .
- Mechanism of Action : The presence of the carboxylic acid moiety enhances binding affinity to cancer-related targets, potentially leading to effective therapeutic agents.
Enzyme Inhibition
CPTCA's structure allows it to act as an inhibitor of various enzymes:
- Cyclin-dependent Kinases (CDKs) : Inhibitors targeting CDKs are crucial in cancer therapy due to their role in regulating cell division. CPTCA's derivatives could serve as potential CDK inhibitors.
Traditional Synthesis
Common methods include:
- Condensation Reactions : Utilizing thiazole precursors with carboxylic acids.
- Cyclization Techniques : Employing cyclization reactions to form the thiazole ring.
Advanced Synthesis Techniques
Recent advancements have introduced more efficient synthetic routes:
- Solid-phase synthesis : This method allows for the rapid assembly of complex molecules with high purity.
- Enzyme-mediated synthesis : Utilizing enzymes to catalyze reactions can lead to more environmentally friendly processes with higher specificity .
Case Studies and Research Findings
Several studies have highlighted the efficacy of CPTCA and its derivatives:
Mechanism of Action
The mechanism of action of 2-Cyclopentylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among thiazole carboxylic acids include substituent type (alkyl, halogen, aryl), position (2-, 4-, or 5-substituents), and electronic effects. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The cyclopentyl analog exhibits the highest logP (~2.8), attributed to its bulky aliphatic chain, which enhances membrane permeability but reduces aqueous solubility.
- Electronic Effects : Chloro and trifluoromethyl groups (electron-withdrawing) increase acidity of the carboxylic acid compared to alkyl groups (electron-donating) .
- Steric Effects : The cyclopentyl group may hinder rotational freedom and receptor binding compared to linear alkyl chains like ethyl .
Biological Activity
2-Cyclopentylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C9H11NOS
- Solubility : Soluble in organic solvents such as ethanol and methanol, but insoluble in water.
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .
- Cell Signaling Modulation : It influences key signaling pathways by modulating protein kinases and phosphatases, which are critical for various cellular processes.
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Xanthine oxidase inhibition | 0.45 | |
| Antiproliferative activity | 20.2 - 21.6 | |
| Tyrosinase inhibition | Competitive | |
| Antimicrobial activity | Variable |
Case Studies
-
Xanthine Oxidase Inhibition :
A study focused on synthesizing thiazole derivatives, including this compound, demonstrated potent inhibition of xanthine oxidase with an IC50 value of 0.45 µM. This suggests potential applications in treating gout . -
Antiproliferative Effects :
Research on thiazole derivatives revealed that some compounds exhibited significant antiproliferative effects against human leukemia cells, with IC50 values comparable to established drugs like dasatinib. This indicates the potential of these compounds in cancer therapy . -
Tyrosinase Inhibition :
The compound has also shown promise as a tyrosinase inhibitor, which could be beneficial in managing hyperpigmentation disorders. The competitive inhibition mechanism suggests it could effectively reduce melanin production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
